molecular formula C19H17N3O5S2 B2961128 methyl 4-[({(2Z)-2-[(phenylsulfonyl)imino]-2,3-dihydro-1,3-thiazol-4-yl}acetyl)amino]benzoate CAS No. 922026-02-6

methyl 4-[({(2Z)-2-[(phenylsulfonyl)imino]-2,3-dihydro-1,3-thiazol-4-yl}acetyl)amino]benzoate

Cat. No. B2961128
CAS RN: 922026-02-6
M. Wt: 431.48
InChI Key: LWQHBDFHEYYLII-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a thiazole ring, a phenylsulfonyl group, and a benzoate ester group . The exact 3D structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, are not provided in the available data .

Scientific Research Applications

Heterocyclic Compound Synthesis

This compound is part of a broader class of chemicals involved in the synthesis of heterocyclic systems, which are crucial in the development of new pharmaceuticals, agrochemicals, and materials. For example, the synthesis of N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones and other related heterocycles involves reagents with structural similarities to the given compound, highlighting its relevance in creating biologically active molecules (Selič, Grdadolnik, & Stanovnik, 1997).

Cardiac Electrophysiological Activity

Compounds structurally related to "methyl 4-[({(2Z)-2-[(phenylsulfonyl)imino]-2,3-dihydro-1,3-thiazol-4-yl}acetyl)amino]benzoate" have been explored for their cardiac electrophysiological activities. These studies contribute to the understanding of how modifications in the chemical structure can influence biological activities, providing insights into the development of new therapeutic agents for cardiac conditions (Morgan et al., 1990).

Corrosion Inhibition

Thiazole derivatives, which share a common structural motif with the target compound, have been investigated as corrosion inhibitors for metals in acidic environments. This application is significant for the chemical industry and materials science, where corrosion resistance is a critical property (Quraishi & Sharma, 2005).

Antimicrobial Activity

Some studies have focused on the antimicrobial properties of compounds related to "this compound." These investigations aim to develop new antimicrobial agents by exploring the biological activities of various sulfonamide derivatives, which is essential in the fight against resistant microbial strains (Ghorab, Soliman, Alsaid, & Askar, 2017).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available data . As with all chemicals, it should be handled with appropriate safety precautions.

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, characterization, and potential biological activity. Thiazole derivatives have shown a wide range of biological activities, making them a promising area for future research .

properties

IUPAC Name

methyl 4-[[2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O5S2/c1-27-18(24)13-7-9-14(10-8-13)20-17(23)11-15-12-28-19(21-15)22-29(25,26)16-5-3-2-4-6-16/h2-10,12H,11H2,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWQHBDFHEYYLII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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